



Application Notes and Protocols for DNDI-6148 in High-Throughput Screening Assays

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| Compound Name: | DNDI-6148 | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

DNDI-6148 is a novel benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Visceral leishmaniasis, a parasitic disease transmitted by sand flies, is fatal if left untreated and current therapies have significant limitations.[2][3] **DNDI-6148** has demonstrated potent in vitro and in vivo activity against Leishmania donovani and Leishmania infantum, the causative agents of VL.[4] These application notes provide detailed protocols for the use of **DNDI-6148** as a reference compound in high-throughput screening (HTS) assays designed to identify new anti-leishmanial agents.

The primary mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite mRNA processing.[1][2] This specific mode of action makes **DNDI-6148** an excellent tool for both phenotypic and target-based drug discovery campaigns.

Data Presentation: In Vitro and In Vivo Efficacy of DNDI-6148

The following tables summarize the key quantitative data regarding the anti-leishmanial activity of **DNDI-6148**.



| Assay Type | Parasite Species | Cell Type | EC50 (μM) | Reference |
|-----------------------------|---------------------|------------------------------|-------------|-----------|
| Intracellular Amastigote | L. infantum | Primary Mouse Macrophages | 0.23 | [3] |
| Intracellular Amastigote | L. donovani | - | 0.44 | [3] |
| Axenic Amastigote | L. infantum | - | 1.44 ± 0.30 | [5] |

Table 1: In Vitro Activity of **DNDI-6148** against Leishmania spp.

| Animal Model | Parasite Species | Dose (mg/kg) | Route | Efficacy | Reference |
|-----------------|---------------------|-----------------|-----------|--|-----------|
| Hamster | L. infantum | 50 | Oral (QD) | >98% reduction in parasite burden | [1][3] |
| Hamster | L. infantum | 100 | Oral (QD) | >98% reduction in parasite burden | [3] |
| Mouse | L. donovani | 25 | Oral | Efficacious | [4] |
| Mouse | L. donovani | 50 | Oral | Efficacious | [4] |

Table 2: In Vivo Efficacy of **DNDI-6148** in Leishmaniasis Models.

Signaling Pathway and Mechanism of Action

DNDI-6148 targets a critical step in parasite gene expression. The diagram below illustrates the mechanism of action.



DNDI-6148 3' end processing Inhibition CPSF3 Endonuclease Processed mRNA Translation Essential Proteins Synthesis Blocked Parasite Death

Mechanism of Action of DNDI-6148

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Caption: **DNDI-6148** inhibits the CPSF3 endonuclease, blocking mRNA processing and leading to parasite death.

Experimental Protocols



The following protocols describe high-throughput screening assays where **DNDI-6148** can be used as a positive control for anti-leishmanial activity.

Protocol 1: High-Content Imaging Assay for Intracellular L. donovani Amastigotes

This assay quantifies the viability of the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.

1. Materials:

- Human monocytic cell line (e.g., THP-1)
- Leishmania donovani promastigotes
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- **DNDI-6148** (positive control)
- Amphotericin B (alternative positive control)
- DMSO (negative control)
- 384-well clear-bottom imaging plates
- DNA stains (e.g., DAPI or Draq5)
- · High-content imaging system

2. Macrophage Differentiation:

- Seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in RPMI-1640 medium.
- Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
- Incubate for 48-72 hours at 37°C in 5% CO2.

3. Parasite Infection:

- Culture L. donovani promastigotes to stationary phase.
- After macrophage differentiation, wash the cells to remove PMA.
- Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 15:1 (parasite:macrophage).[6][7]
- Incubate for 4 hours at 37°C to allow for phagocytosis.
- Wash plates 2-3 times with fresh medium to remove non-internalized promastigotes.



4. Compound Addition:

- Prepare serial dilutions of test compounds and controls (DNDI-6148, Amphotericin B) in DMSO.
- Using a liquid handler, add compounds to the assay plates. The final DMSO concentration should not exceed 0.5%.
- Include wells with DMSO only as a negative control.
- 5. Incubation and Staining:
- Incubate plates for 72 hours at 37°C in 5% CO2.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Stain the nuclei of both host cells and intracellular amastigotes with a DNA stain.[3]
- 6. Image Acquisition and Analysis:
- Acquire images using an automated confocal microscope or high-content imager.
- Use a custom image analysis algorithm to quantify:
- Number of host cells (for cytotoxicity assessment).
- Percentage of infected macrophages (infection rate).
- Number of amastigotes per macrophage.
- Calculate the 50% effective concentration (EC50) for each compound.

Protocol 2: Resazurin-Based Viability Assay for L. donovani Promastigotes

This is a simpler, more rapid assay suitable for primary screening, targeting the insect stage of the parasite.

- 1. Materials:
- Leishmania donovani promastigotes
- M199 medium with 10% FBS
- DNDI-6148 (positive control)
- Miltefosine (alternative positive control)



- DMSO (negative control)
- 384-well opaque-walled plates
- Resazurin sodium salt solution (sterile)
- · Plate reader with fluorescence capabilities

2. Assay Procedure:

- Culture L. donovani promastigotes to the mid-logarithmic growth phase.
- Dispense 50 μ L of the parasite suspension into each well of a 384-well plate to a final density of 5 x 10^5 parasites/mL.[3]
- Add test compounds and controls (**DNDI-6148**, Miltefosine) at desired concentrations. Ensure the final DMSO concentration is below 0.5%.
- Incubate the plates for 68-72 hours at 27°C.[3]
- Add 5 μL of sterile resazurin solution (0.15 mg/mL) to each well.
- Incubate for an additional 4 hours at 27°C, protected from light.[3]

3. Data Analysis:

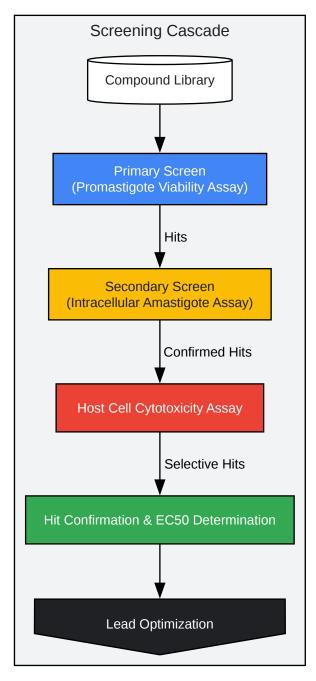
- Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
- Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
- Determine the EC50 value for active compounds.

Experimental and Logical Workflows

The diagrams below outline the workflows for a typical phenotypic screening campaign and a conceptual target-based assay for CPSF3 inhibitors.



Phenotypic HTS Workflow for Anti-leishmanials



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Caption: A typical workflow for identifying new anti-leishmanial compounds using phenotypic screens.

Target-Based Screening Fluorescent RNA Substrate Compound Library HTS Assay (e.g., Fluorescence Polarization) Inhibition Signal CPSF3 Inhibitor Identified (e.g., DNDI-6148 as control)

Conceptual Workflow for a Target-Based CPSF3 Assay

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Caption: A conceptual workflow for a target-based screen to identify inhibitors of Leishmania CPSF3.

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